molecular formula C24H36N2O14 B606182 Bis-PEG6-NHS ester CAS No. 1526718-98-8

Bis-PEG6-NHS ester

Cat. No.: B606182
CAS No.: 1526718-98-8
M. Wt: 576.55
InChI Key: FDLGRFGWAMAWTE-UHFFFAOYSA-N
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Description

Bis-PEG6-NHS ester is a bifunctional polyethyleneglycol (PEG)-based linker containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Key features include:

  • Molecular formula: C24H36N2O14
  • Molecular weight: 576.55 g/mol
  • CAS number: 1526718-98-8
  • Functionality: The NHS ester groups react with primary amines (-NH2) to form stable amide bonds, enabling dual conjugation of amine-containing molecules (e.g., proteins, peptides) .
  • Applications: Crosslinking biomolecules, enhancing solubility, and improving pharmacokinetics in therapeutic constructs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG6-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of Bis-PEG6-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Amine Reactivity and Amide Bond Formation

Bis-PEG6-NHS ester primarily reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction is pH-dependent and occurs optimally under slightly alkaline conditions (pH 7.5–8.5) .

Reaction Mechanism

  • Step 1 : Nucleophilic attack by the amine on the NHS ester’s carbonyl carbon.
  • Step 2 : Release of N-hydroxysuccinimide (NHS) as a byproduct.
  • Step 3 : Formation of an amide bond between the PEG spacer and the target molecule .

Key Reaction Parameters

ParameterOptimal ConditionImpact on Reaction Efficiency
pH 7.5–8.5Higher pH accelerates hydrolysis .
Temperature 4°C–25°CLower temps reduce hydrolysis rate .
Buffer Compatibility Phosphate, HEPES, or borate (avoid Tris)Tris competes with amine groups .

Example Application : Conjugation of antibodies with fluorescent dyes or drugs for targeted therapies .

Hydrolysis: Competing Reaction

NHS esters undergo hydrolysis in aqueous environments, regenerating carboxylic acids. This side reaction limits the efficiency of conjugation .

Hydrolysis Rates

pHHalf-Life (Hydrolysis)Conditions
7.04–5 hours0°C, dilute solution
8.610 minutes4°C, dilute solution

Mitigation Strategies :

  • Use concentrated protein solutions to favor amine reactivity over hydrolysis .
  • Conduct reactions at lower pH (7.2–7.5) if target amines remain accessible .

Dual-Functional Crosslinking

The bifunctional nature of this compound enables intermolecular or intramolecular crosslinking:

  • Intermolecular : Connects two amine-containing molecules (e.g., protein-protein or protein-polymer conjugates) .
  • Intramolecular : Modifies a single biomolecule at two sites (e.g., cyclization of peptides) .

Case Study :
A 2023 study demonstrated its use in synthesizing antibody-drug conjugates (ADCs), where the PEG spacer improved solubility and reduced aggregation .

Comparison with Similar Crosslinkers

CrosslinkerSpacer LengthSolubilityHydrolysis RatePrimary Use
This compound6 PEG unitsHighModerateBioconjugation, ADCs
Bis-dPEG®21-NHS ester21 PEG unitsVery HighSlowerLong-linker applications
NHS-PEG4-Maleimide4 PEG unitsModerateFastThiol-amine conjugation

Stability and Storage

  • Storage : -20°C in anhydrous DMSO or DMA to minimize hydrolysis .
  • Reconstitution : Use immediately after dissolving to avoid loss of reactivity .

Research Limitations and Innovations

  • Challenge : Rapid hydrolysis in physiological buffers limits in vivo applications .
  • Innovation : Encapsulation in nanoparticles to protect NHS esters until target site delivery.

Scientific Research Applications

Bioconjugation and Protein Labeling

Bis-PEG6-NHS ester is primarily used for bioconjugation processes, allowing for the labeling of proteins and other biomolecules. The NHS groups react specifically with primary amines on proteins, forming stable amide bonds. This property is crucial for:

  • Fluorescence Microscopy : Used to visualize proteins in cellular contexts.
  • Immunoassays : Employed in enzyme-linked immunosorbent assays (ELISA) and chemiluminescence assays to detect specific proteins.

Development of PROTACs

The compound plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome system. The ability to link ligands for E3 ubiquitin ligases with target proteins enhances its application in cancer research and therapeutic development.

Drug Delivery Systems

The PEG component improves the pharmacokinetics of drug molecules by increasing their solubility and stability in biological fluids. This compound can be used to create antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to specific cells while minimizing systemic toxicity.

Biosensors and Diagnostic Tools

The compound's fluorescent properties make it suitable for developing biosensors that detect biomolecular interactions. Its use in diagnostic assays allows researchers to track the distribution and localization of therapeutic agents within biological systems.

Case Study 1: PROTAC Development

A study by An et al. (2018) demonstrated the application of this compound in developing small-molecule PROTACs. The research showed that linking an E3 ligase ligand with a target protein ligand using this compound led to effective degradation of oncogenic proteins in cancer cells. The use of PEG-based linkers significantly improved solubility and bioavailability compared to traditional linkers.

Case Study 2: Antibody-Drug Conjugates

Research published by AxisPharm highlighted the use of this compound in creating ADCs for targeted cancer therapy. The study illustrated how this compound facilitated the conjugation of cytotoxic drugs to antibodies, enhancing therapeutic efficacy while reducing off-target effects.

Mechanism of Action

The mechanism of action of Bis-PEG6-N-hydroxysuccinimide ester involves the formation of stable amide bonds through the reaction of its N-hydroxysuccinimide ester groups with primary amines. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating the conjugation process .

Comparison with Similar Compounds

Bis-NHS-PEG Linkers with Varying PEG Lengths

Bis-PEG6-NHS ester belongs to a family of bis-NHS-PEG linkers differentiated by PEG spacer length. These variations impact solubility, flexibility, and distance between conjugated molecules:

Compound PEG Length Molecular Formula Molecular Weight (g/mol) Spacer Length (Å) Key Applications
Bis-PEG5-NHS ester PEG5 C22H32N2O13 532.5 21.7 ADC/PROTAC synthesis
This compound PEG6 C24H36N2O14 576.55 ~24.3 ADC/PROTACs, biomolecule crosslinking
Bis-PEG7-NHS ester PEG7 C26H40N2O15 620.61 ~26.9 Extended spacer for large complexes

Key Findings :

  • Longer PEG spacers (e.g., PEG7) increase hydrophilicity and reduce steric hindrance but may decrease reaction efficiency due to reduced NHS ester reactivity .
  • This compound balances spacer length and conjugation efficiency, making it ideal for moderate-distance crosslinking .

Azido-PEG6-NHS Ester

Structure : Combines an azide (-N3) group with an NHS ester via a PEG6 spacer .
Key Differences :

  • Functionality : Azide enables click chemistry (e.g., reaction with alkynes or DBCO), while the NHS ester targets amines .
  • Applications : Sequential conjugation (e.g., labeling amines first, followed by click chemistry modifications) .
  • Molecular Weight : ~350–676 g/mol (varies by vendor) .

Comparison with this compound :

  • Bis-PEG6-NHS lacks click chemistry functionality but offers dual amine targeting.
  • Azido-PEG6-NHS is preferred for orthogonal bioconjugation strategies .

Biotin-PEG6-NHS Ester

Structure : Biotin linked to an NHS ester via PEG6 .
Key Features :

  • Molecular Weight : 676.78 g/mol (C29H48N4O12S) .
  • Applications : Biotinylation of proteins for streptavidin-based assays .

Comparison with this compound :

  • Biotin-PEG6-NHS is monofunctional (one NHS group), limiting it to single-molecule conjugation.
  • Bis-PEG6-NHS enables crosslinking or multi-molecule assembly .

Fluorescein-PEG6-Bis-NHS Ester

Structure : Fluorescein fluorophore with two NHS esters connected via PEG6 .
Key Features :

  • Molecular Weight : 656.81 g/mol (C32H40N4O7S2) .
  • Applications : Fluorescent labeling of two amine-containing molecules simultaneously .

Comparison with this compound :

  • Fluorescein-PEG6-Bis-NHS adds imaging capabilities but may introduce steric bulk.
  • Bis-PEG6-NHS is non-fluorescent, making it preferable for therapeutic applications .

Monofunctional NHS-PEG Esters (e.g., m-PEG6-NHS Ester)

Structure : Single NHS ester attached to PEG6 .
Key Differences :

  • Functionality : Only one reactive group, limiting use to single-molecule conjugation .
  • Applications : Simple protein labeling without crosslinking .

Comparison with this compound :

  • Bis-PEG6-NHS is superior for constructing multi-component complexes (e.g., ADCs) .

Biological Activity

Bis-PEG6-NHS ester is a polyethylene glycol (PEG) derivative featuring two N-hydroxysuccinimide (NHS) ester groups. This compound is primarily utilized in bioconjugation processes, where it serves as a linker for attaching various biomolecules, including proteins and oligonucleotides. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making it a valuable tool in biochemical research and therapeutic applications.

  • Molecular Formula : C24H36N2O14
  • Molecular Weight : 576.6 g/mol
  • CAS Number : 1526718-98-8
  • Purity : Typically around 95%-98%
  • Storage Conditions : Recommended at -20°C

The NHS ester groups in this compound react with primary amines (-NH2) present on proteins and other biomolecules, facilitating the formation of stable amide bonds. This reaction is crucial for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are innovative strategies in targeted therapy.

Application in Bioconjugation

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is employed to link cytotoxic drugs to antibodies, enhancing the specificity and efficacy of cancer therapies.
    • The PEG linker provides a flexible and hydrophilic environment that can improve the pharmacokinetics of the conjugated drug.
  • Proteolysis-Targeting Chimeras (PROTACs) :
    • The compound acts as a bridge connecting ligands that target specific proteins for degradation via the ubiquitin-proteasome system.
    • PROTACs leverage the cellular machinery to selectively degrade proteins implicated in various diseases, including cancer.

Study 1: ADC Development

A study demonstrated the successful synthesis of an ADC using this compound as a linker. The resulting conjugate showed enhanced tumor targeting and reduced systemic toxicity compared to conventional chemotherapy agents. The efficacy was evaluated in preclinical models, showing a significant reduction in tumor growth rates.

Study 2: PROTAC Efficacy

In another investigation, researchers utilized this compound to create a PROTAC targeting an oncogenic protein. The study reported that the PROTAC effectively degraded its target protein in cellular assays, leading to decreased cell proliferation and increased apoptosis in cancer cell lines.

Comparative Data Table

PropertyThis compoundOther PEG Linkers
Molecular Weight576.6 g/molVaries (typically lower)
NHS Ester Groups21 or 2
SolubilityHighModerate to High
Typical ApplicationsADCs, PROTACsGeneral bioconjugation
ReactivityHigh with aminesVaries

Research Findings

Recent research has highlighted the versatility of NHS esters, including this compound, as probes for mapping nucleophilic sites on proteins. A study indicated that NHS esters preferentially label lysine residues but can also modify serines, threonines, and other nucleophilic amino acids. This property makes them invaluable for chemoproteomic studies aimed at understanding protein interactions and post-translational modifications.

Q & A

Basic Research Questions

Q. How should Bis-PEG6-NHS ester stock solutions be prepared to ensure stability and reproducibility in in vitro studies?

this compound is highly soluble in DMSO (~125 mg/mL, ~216.81 mM), but its stability in solution is limited. For optimal results, prepare fresh stock solutions in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C in moisture-free conditions to minimize hydrolysis. Avoid repeated freeze-thaw cycles. When diluting for experiments, use amine-free buffers (e.g., PBS, pH 7.4) to prevent premature reaction with primary amines .

Q. What are the primary applications of this compound in biochemical research?

this compound is a heterobifunctional crosslinker widely used to conjugate amine-containing biomolecules (e.g., antibodies, proteins) to other functional groups or surfaces. Its PEG6 spacer improves solubility, reduces steric hindrance, and enhances pharmacokinetic properties in PROTACs (proteolysis-targeting chimeras) and ADCs (antibody-drug conjugates) .

Q. How does the PEG6 spacer length influence conjugation efficiency compared to shorter or longer PEG variants?

The hexaethylene glycol (PEG6) spacer balances solubility and steric effects. Shorter PEG chains (e.g., PEG2-PEG4) may limit accessibility in bulky protein complexes, while longer PEGs (e.g., PEG7-PEG12) could reduce binding affinity due to excessive flexibility. Empirical testing with PEG6 is recommended for most PROTAC and ADC applications to optimize target engagement .

Advanced Research Questions

Q. What experimental parameters must be optimized to prevent hydrolysis of this compound during amine coupling reactions?

Hydrolysis competes with amine reactivity and is pH-dependent. Use buffers at pH 7.4–8.5 (e.g., PBS, HEPES) and avoid carbonate or Tris buffers, which contain competing amines. Conduct reactions at 4°C to slow hydrolysis while maintaining NHS ester activity. Monitor reaction progress via MALDI-TOF or SDS-PAGE to confirm conjugation efficiency .

Q. How can researchers validate the structural integrity of this compound in PROTAC linker designs?

Post-conjugation, validate the linker’s stability using:

  • LC-MS/MS : To confirm molecular weight and detect hydrolysis byproducts.
  • Size-exclusion chromatography (SEC) : To assess aggregation or fragmentation.
  • Functional assays : Compare target protein degradation efficiency (for PROTACs) or cytotoxicity (for ADCs) against controls with non-cleavable linkers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Variability arises from incomplete PEGylation or residual solvents. Characterize batches via:

  • NMR (¹H/¹³C) : Verify PEG spacer integrity and NHS ester substitution.
  • HPLC : Quantify purity (>95% recommended).
  • FTIR : Confirm absence of moisture (peaks at 3300–3500 cm⁻¹ indicate hydrolysis). Standardize synthesis protocols using anhydrous conditions and inert gas purging .

Q. How can low conjugation efficiency be troubleshooted in complex biological matrices (e.g., serum-containing media)?

Serum amines (e.g., albumin) compete with target molecules. Strategies include:

  • Pre-purification : Isolate target proteins via affinity chromatography.
  • Quenching : Add excess glycine post-conjugation to block unreacted NHS esters.
  • Dual-labeling : Use fluorescent tags (e.g., Cy5) to quantify conjugated vs. free linkers via fluorescence polarization .

Q. Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in pharmacokinetic studies?

  • UV-Vis spectroscopy : Measure absorbance at 260 nm (NHS ester-specific).
  • Fluorescence quenching : Use FITC-labeled PEG derivatives for real-time tracking.
  • Radioisotope labeling : Incorporate ³H or ¹⁴C isotopes for precise biodistribution analysis in in vivo models .

Q. How does temperature affect the shelf life of lyophilized this compound?

Lyophilized powder stored at -80°C retains >90% activity for 2 years. At 4°C, hydrolysis accelerates, reducing activity to <50% within 6 months. Always store in desiccated vials with silica gel to prevent moisture ingress .

Q. What are the ethical and reproducibility standards for reporting this compound data in NIH-funded studies?

Follow NIH guidelines for rigor and reproducibility:

  • Document synthesis protocols (e.g., CAS 1526718-98-8).
  • Disclose batch-specific characterization data (e.g., HPLC purity, NMR spectra).
  • Use standardized negative controls (e.g., non-reactive PEG analogs) to validate target-specific effects .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGRFGWAMAWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

Bis-PEG6-NHS ester
Bis-PEG6-NHS ester
Bis-PEG6-NHS ester
Bis-PEG6-NHS ester
Bis-PEG6-NHS ester
Bis-PEG6-NHS ester

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